molecular formula C12H17N3O B1518177 2-(4-Aminopiperidin-1-yl)benzamide CAS No. 1039022-14-4

2-(4-Aminopiperidin-1-yl)benzamide

Cat. No.: B1518177
CAS No.: 1039022-14-4
M. Wt: 219.28 g/mol
InChI Key: BDWRGCPAYZUTLE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminopiperidin-1-yl)benzamide typically involves the reaction of 4-aminopiperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The process involves the continuous addition of reactants to a reactor where the reaction takes place under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminopiperidin-1-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group on the piperidine ring can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 2-(4-nitro-1-piperidinyl)benzamide.

  • Reduction: Formation of 2-(4-amino-1-piperidinyl)benzamide.

  • Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)benzamide has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe to study biological systems and interactions with biomolecules.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-(4-Aminopiperidin-1-yl)benzamide is similar to other benzamide derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

  • 2-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride

  • 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride

  • 2-(4-Aminopiperidin-1-yl)ethanol

These compounds share the piperidine ring and the amino group but differ in the attached functional groups, leading to variations in their chemical properties and applications.

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Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-9-5-7-15(8-6-9)11-4-2-1-3-10(11)12(14)16/h1-4,9H,5-8,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWRGCPAYZUTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039022-14-4
Record name 2-(4-aminopiperidin-1-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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